molecular formula C9H17NO2S B13820554 propan-2-yl (2S,4R)-2-ethyl-1,3-thiazolidine-4-carboxylate

propan-2-yl (2S,4R)-2-ethyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B13820554
M. Wt: 203.30 g/mol
InChI Key: GWJDSVNMLMMQKB-YUMQZZPRSA-N
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Description

Propan-2-yl (2S,4R)-2-ethyl-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the class of thiazolidine derivatives Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2S,4R)-2-ethyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with an appropriate isopropyl ester. The reaction conditions often require a solvent such as dichloromethane or hexane, and the process may involve the use of catalysts to facilitate the reaction. The compound can be crystallized by slowly evaporating the solvent to obtain pure crystals .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S,4R)-2-ethyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Propan-2-yl (2S,4R)-2-ethyl-1,3-thiazolidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl (2S,4R)-2-ethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives such as:

Uniqueness

Propan-2-yl (2S,4R)-2-ethyl-1,3-thiazolidine-4-carboxylate is unique due to its specific stereochemistry and the presence of both isopropyl and ethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other thiazolidine derivatives.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

propan-2-yl (2S,4R)-2-ethyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C9H17NO2S/c1-4-8-10-7(5-13-8)9(11)12-6(2)3/h6-8,10H,4-5H2,1-3H3/t7-,8-/m0/s1

InChI Key

GWJDSVNMLMMQKB-YUMQZZPRSA-N

Isomeric SMILES

CC[C@H]1N[C@@H](CS1)C(=O)OC(C)C

Canonical SMILES

CCC1NC(CS1)C(=O)OC(C)C

Origin of Product

United States

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